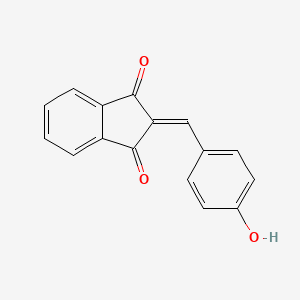

2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-hydroxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHLQFUBQVMQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314262 | |

| Record name | 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25329-41-3 | |

| Record name | NSC281759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Classical Condensation Approaches: Knoevenagel Condensations and Variants

The cornerstone of synthesizing 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 1H-indene-1,3(2H)-dione, to a carbonyl group of an aldehyde, specifically 4-hydroxybenzaldehyde (B117250), followed by a dehydration reaction. wikipedia.org The product of this condensation is the α,β-unsaturated ketone, this compound.

A general representation of the Knoevenagel condensation for the synthesis of this compound is as follows:

1H-indene-1,3(2H)-dione + 4-hydroxybenzaldehyde → this compound + H₂O

This reaction is typically facilitated by a basic catalyst. wikipedia.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and selectivity of this compound include the choice of catalyst, solvent, reaction temperature, and reaction time. nih.gov

The following interactive table summarizes typical reaction conditions that can be optimized for the synthesis of 2-aryl-1H-indene-1,3(2H)-diones via Knoevenagel condensation.

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

| Catalyst | Piperidine (B6355638), Pyrrolidine, Triethylamine | Affects reaction rate and catalyst efficiency. |

| Solvent | Ethanol, Methanol, Toluene, Acetic Acid | Influences solubility of reactants and reaction rate. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may decrease selectivity. |

| Reaction Time | 1 to 24 hours | Longer times can increase conversion but may lead to side reactions. |

Catalytic Systems in Indenedione Synthesis

The choice of catalyst is pivotal in the Knoevenagel condensation for the synthesis of indenedione derivatives. Weakly basic amines are commonly employed as catalysts. wikipedia.org Piperidine is a frequently used catalyst that effectively facilitates the deprotonation of the active methylene (B1212753) group in 1H-indene-1,3(2H)-dione, initiating the condensation with 4-hydroxybenzaldehyde. nih.gov

In addition to traditional amine catalysts, research has explored other catalytic systems to enhance the efficiency and selectivity of the reaction. For example, the use of zirconium-based catalysts has been reported for the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. researchgate.net These alternative catalytic systems may offer advantages such as higher yields, shorter reaction times, and milder reaction conditions. The development of novel palladium-based catalytic systems has also been a focus in related organic syntheses, aiming for high selectivity. mdpi.com

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including this compound. unibo.it These principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Environments

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions offer several advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. sigmaaldrich.com For the synthesis of indenedione derivatives, solvent-free methods, often in conjunction with microwave irradiation, have been explored. bohrium.comresearchgate.net In such procedures, the reactants are mixed and heated without a solvent, leading to a more environmentally benign process.

Catalyst-Free or Recyclable Catalytic Systems

Another green approach involves the development of catalyst-free reactions or the use of recyclable catalysts. While the Knoevenagel condensation typically requires a catalyst, under certain conditions, such as microwave irradiation or high temperatures, the reaction can sometimes proceed without a catalyst. organic-chemistry.orgresearchgate.net The development of heterogeneous or recyclable catalysts is also an active area of research. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. fip.orgscielo.org.zaheteroletters.org In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. bohrium.comorganic-chemistry.org This technique is particularly well-suited for solvent-free reactions and is considered a green chemistry approach due to its energy efficiency and potential to reduce waste. bohrium.comfip.org

The following interactive table provides a comparative overview of conventional and green synthetic methods for 2-aryl-1H-indene-1,3(2H)-diones.

| Method | Catalyst | Solvent | Reaction Time | Key Advantages |

| Conventional | Piperidine | Ethanol/Toluene | Hours | Well-established, reliable |

| Microwave-Assisted | Often catalyst-free | None or minimal | Minutes | Rapid, high yields, energy efficient |

| Solvent-Free | Optional | None | Varies | Environmentally friendly, simple work-up |

| Recyclable Catalyst | Heterogeneous catalyst | Varies | Varies | Reduced waste, cost-effective |

Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for process intensification, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions. In the context of synthesizing this compound and its derivatives, ultrasonic-assisted synthesis offers a compelling alternative to conventional heating methods. The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium. This phenomenon generates localized hot spots with transient high temperatures and pressures, leading to an enhanced rate of chemical reactions.

Research into the synthesis of various heterocyclic compounds has demonstrated the broad applicability and benefits of ultrasound. For instance, studies on the synthesis of other indene-1,3-dione derivatives have reported that the use of ultrasound can lead to a simple and efficient procedure with good yields. The advantages often cited include the use of inexpensive and readily available catalysts and the feasibility of using environmentally benign solvents like ethanol. researchgate.net While specific studies focusing exclusively on the ultrasonic-assisted synthesis of this compound are not extensively detailed in the literature, the principles observed for related compounds are directly applicable. The condensation reaction between 1,3-indandione (B147059) and 4-hydroxybenzaldehyde would likely benefit from sonication, potentially leading to a faster and more efficient process.

The typical experimental setup for ultrasonic-assisted synthesis involves the use of an ultrasonic bath or a probe sonicator. The reactants, 1,3-indandione and 4-hydroxybenzaldehyde, would be dissolved in a suitable solvent, and a catalyst, if required, would be added. The reaction mixture is then subjected to ultrasonic irradiation at a specific frequency and power. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using conventional methods like filtration and recrystallization. The expected benefits of this approach, based on analogous syntheses, are summarized in the table below.

| Parameter | Conventional Heating | Ultrasonic-Assisted Synthesis |

| Reaction Time | Typically several hours | Potentially minutes to a shorter number of hours |

| Energy Consumption | Higher due to prolonged heating | Generally lower |

| Product Yield | Good to high | Often improved yields |

| Reaction Conditions | Often requires elevated temperatures | Can often be performed at or near room temperature |

| Environmental Impact | May require higher boiling point solvents | Can utilize greener solvents and milder conditions |

Multicomponent Reaction Strategies for Indenedione Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates all or most of the atoms of the reactants. sigmaaldrich.com This approach is highly valued in medicinal chemistry and drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netwikipedia.org While the direct synthesis of this compound is a two-component Knoevenagel condensation, MCRs offer sophisticated strategies for the synthesis of more complex indenedione-based scaffolds.

One notable example of an MCR for the synthesis of indenedione derivatives involves a one-pot, three-component reaction between ninhydrin (B49086), malononitrile, and various diamines in water. researchgate.net This catalyst-free approach is environmentally friendly and produces imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields and with short reaction times. researchgate.net Such strategies highlight the potential for creating diverse molecular architectures centered on the indenedione core.

The general principle of these MCRs involves the in situ formation of a reactive intermediate from two of the components, which then reacts with the third component. In the case of the ninhydrin-based reaction, a yellow precipitate of 2-dicyanomethylene-1,3-indandione is initially formed from the reaction of ninhydrin and malononitrile. Subsequent addition of a diamine leads to the formation of the final heterocyclic product. This modularity allows for the introduction of various substituents and the creation of a library of compounds for biological screening or materials science applications.

The application of MCRs to the synthesis of indenedione scaffolds is a testament to the versatility of this synthetic platform. By carefully selecting the starting materials, it is possible to construct complex molecules with multiple points of diversity in a single step. This is a significant advantage over traditional linear synthesis, which often requires multiple steps, purification of intermediates, and can be more time-consuming and generate more waste.

Novel Synthetic Pathways and Mechanistic Insights

While the Knoevenagel condensation remains the cornerstone for the synthesis of this compound, recent research has focused on developing more sustainable and efficient variations of this reaction. These novel pathways often employ green chemistry principles, such as the use of alternative energy sources, environmentally benign solvents, and novel catalytic systems.

Green Synthesis Approaches:

A significant advancement in the synthesis of 2-arylidiene-1,3-indandiones is the development of catalyst-free and solvent-free methods. One such approach involves the Knoevenagel condensation of 1,3-indandione with aromatic aldehydes in water at ambient temperature, completely avoiding the use of a catalyst. gdch.academy This method is simple, efficient, and environmentally friendly, with the products often precipitating out of the aqueous medium in high purity. Another green method utilizes grinding of the reactants in the presence of a solid catalyst like magnesium oxide or silica (B1680970) gel, which also avoids the use of solvents. gdch.academy

Ionic Liquids as Catalysts and Media:

Task-specific ionic liquids have been successfully employed as both catalysts and reaction media for the synthesis of 2-arylidenindane-1,3-diones. researchgate.nettandfonline.com For instance, 2-hydroxyethylammonium formate (B1220265) has been shown to efficiently catalyze the condensation of 1,3-indandione with various aldehydes at room temperature without the need for an additional solvent. researchgate.nettandfonline.com The reaction is often rapid, with high yields, and the product can be easily isolated by adding water to the reaction mixture, causing it to precipitate. researchgate.nettandfonline.com The plausible mechanism involves the acidic part of the ionic liquid protonating the carbonyl group of the aldehyde, while the basic part deprotonates the active methylene group of the 1,3-indandione, thus activating both reactants. researchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been established as a valuable technique for accelerating organic reactions. nih.govscientificupdate.comhelsinki.fi The synthesis of 2-arylidiene-1,3-indandiones has been successfully achieved using microwave assistance, often in water as a solvent. researchgate.net This method significantly reduces reaction times compared to conventional heating and often leads to higher yields. researchgate.net The mechanism of microwave heating involves the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Mechanistic Insights into the Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgmt.com The reaction is typically catalyzed by a weak base, such as an amine. The mechanism involves the deprotonation of the active methylene group of 1,3-indandione by the base to form a carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. The resulting aldol-type intermediate then undergoes dehydration to yield the final α,β-unsaturated product, this compound. The stability of the final conjugated system is a major driving force for the dehydration step.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are crucial aspects of organic synthesis, particularly when dealing with molecules possessing multiple reactive sites. In the synthesis of this compound via the Knoevenagel condensation, these selectivity issues are relatively straightforward due to the inherent reactivity of the starting materials.

Regioselectivity:

The Knoevenagel condensation between 1,3-indandione and 4-hydroxybenzaldehyde exhibits high regioselectivity. The methylene protons at the C2 position of 1,3-indandione are significantly more acidic than any other protons in the molecule due to their position between two electron-withdrawing carbonyl groups. This makes the C2 carbon the exclusive site of deprotonation and subsequent nucleophilic attack on the aldehyde. The carbonyl group of 4-hydroxybenzaldehyde is the only electrophilic center for the nucleophilic attack of the 1,3-indandione enolate. Therefore, the reaction proceeds with a single, well-defined regiochemical outcome.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the case of 4-hydroxybenzaldehyde, there are two potentially reactive functional groups: the aldehyde and the phenolic hydroxyl group. Under the typical basic conditions of the Knoevenagel condensation, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. However, the aldehyde group is significantly more electrophilic and reactive towards the nucleophilic attack of the 1,3-indandione enolate. The reaction is therefore highly chemoselective for the condensation at the aldehyde group.

However, if the aromatic aldehyde were to contain other, more reactive electrophilic sites, or if the reaction conditions were altered, chemoselectivity could become a more complex issue. For instance, in the presence of a strong acylating agent, both the hydroxyl group and the enolate of 1,3-indandione could potentially react. Careful control of the reaction conditions and the order of addition of reagents would be necessary to ensure the desired outcome. In the standard Knoevenagel synthesis of the title compound, the inherent reactivity differences of the functional groups ensure a high degree of chemo- and regioselectivity, making it a robust and reliable synthetic method.

Scale-Up Considerations for Academic Research

Scaling up a chemical synthesis from the milligram or gram scale of a discovery laboratory to larger quantities for further research or preclinical studies presents a unique set of challenges. gdch.academyscientificupdate.commt.com While not at the industrial production level, academic scale-up requires careful consideration of factors that may not be significant at the bench scale. For the synthesis of this compound, several key aspects need to be addressed for a successful and safe scale-up.

Reaction Control and Heat Management:

The Knoevenagel condensation is typically an exothermic reaction. On a small scale, this heat is easily dissipated into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a significant increase in the internal temperature of the reaction, potentially causing side reactions, decomposition of the product, or even a runaway reaction. Therefore, for a larger scale synthesis, it is crucial to have a well-controlled heating and cooling system, such as a jacketed reactor with a circulating fluid, and to monitor the internal temperature closely.

Mixing and Mass Transfer:

Efficient mixing is essential to ensure that the reactants are in close contact and that the temperature is uniform throughout the reaction mixture. In a larger reactor, achieving homogeneous mixing can be more challenging. Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of impurities. The choice of stirrer (e.g., overhead mechanical stirrer with appropriate impeller design) and stirring speed becomes critical at a larger scale.

Reagent Addition:

The rate of addition of one reactant to another can have a significant impact on the reaction outcome, especially for exothermic reactions. On a larger scale, adding a reagent too quickly can lead to a rapid release of heat that is difficult to control. Therefore, a controlled addition using a dropping funnel or a syringe pump is often necessary to maintain a safe and steady reaction temperature.

Product Isolation and Purification:

The isolation of the product, which may be a simple filtration on a small scale, can be more complex at a larger scale. The volume of solvent to be handled increases, and the filtration process may require larger equipment. Similarly, purification by recrystallization, a common technique for this compound, needs to be optimized for larger quantities. This includes selecting an appropriate solvent system that provides good recovery and purity, as well as considering the practical aspects of handling large volumes of hot, flammable solvents.

Safety Considerations:

All chemical reactions carry inherent risks, and these are magnified at a larger scale. A thorough risk assessment should be conducted before any scale-up is attempted. This includes considering the flammability and toxicity of the solvents and reagents, the potential for runaway reactions, and the appropriate personal protective equipment (PPE) to be used. Working in a well-ventilated fume hood with access to emergency equipment is essential.

A summary of key scale-up considerations is provided in the table below.

| Consideration | Small Scale (mg-g) | Larger Scale (multi-gram) |

| Heat Control | Natural dissipation is often sufficient. | Requires active cooling and temperature monitoring. |

| Mixing | Magnetic stirrer is usually adequate. | Mechanical overhead stirrer is necessary. |

| Reagent Addition | Can often be added all at once. | Controlled, portion-wise, or drop-wise addition is often required. |

| Isolation | Simple filtration. | May require larger filtration apparatus and handling of larger volumes. |

| Purification | Recrystallization from small volumes. | Requires optimization of solvent volumes and crystallization conditions. |

| Safety | Standard laboratory precautions. | Enhanced safety protocols and risk assessment are crucial. |

By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up in an academic research environment to provide the necessary quantities of material for further investigation.

Advanced Spectroscopic and Structural Characterization of 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the precise assignment of each proton.

The key proton signals are observed for the phenolic hydroxyl group, the vinyl proton, and the aromatic protons of both the indene (B144670) and benzylidene moieties. The phenolic proton typically appears as a singlet at a downfield chemical shift, around 10.40 ppm, due to its acidic nature. The vinyl proton, part of the exocyclic double bond, resonates as a singlet around 7.78 ppm. The protons on the 4-hydroxybenzylidene ring appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group (H-3' and H-5') are shielded and appear upfield around 6.94 ppm, while the protons meta to the hydroxyl group (H-2' and H-6') are deshielded and resonate further downfield at approximately 8.35 ppm. The four aromatic protons of the indene-1,3-dione ring system appear as a complex multiplet in the range of 7.85-7.99 ppm.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 10.40 | s | - | -OH |

| 8.35 | d | 8.8 | H-2', H-6' |

| 7.85-7.99 | m | - | H-4, H-5, H-6, H-7 |

| 7.78 | s | - | Vinyl H |

| 6.94 | d | 8.8 | H-3', H-5' |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule. The spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and the vinyl carbon.

The two carbonyl carbons (C-1 and C-3) of the indene-1,3-dione moiety are the most deshielded, appearing at approximately 189.5 ppm and 188.9 ppm. The carbon of the phenolic hydroxyl group (C-4') is observed around 162.4 ppm. The remaining aromatic and vinyl carbons resonate in the region between 116.5 ppm and 142.8 ppm. The extensive conjugation in the molecule influences the chemical shifts of these carbons.

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d6)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 189.5, 188.9 | C-1, C-3 |

| 162.4 | C-4' |

| 142.8, 141.9 | C-2, C-7a |

| 135.8, 135.5, 135.3 | Aromatic CH |

| 125.1 | C-1' |

| 123.3, 123.1 | Aromatic CH |

| 116.5 | C-3', C-5' |

Two-dimensional (2D) NMR techniques are instrumental in confirming the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.compressbooks.pubemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.netlibretexts.org For this compound, COSY would show correlations between the coupled aromatic protons on the indene ring and between the coupled protons on the benzylidene ring (H-2'/H-3' and H-5'/H-6'). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. pressbooks.pubnanalysis.com This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the vinyl proton signal at 7.78 ppm to its carbon, and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the vinyl proton to the carbonyl carbons (C-1, C-3) and to carbons in the benzylidene ring (C-1', C-2', C-6').

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. harvard.edu In this case, NOESY could show correlations between the vinyl proton and the ortho protons of the benzylidene ring (H-2', H-6'), confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A broad band around 3410 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The strong absorptions at 1680 cm⁻¹ and 1645 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the two carbonyl (C=O) groups of the indandione moiety. nih.gov The presence of conjugation typically lowers the frequency of the carbonyl stretching. jove.comjove.com Bands in the 1600-1450 cm⁻¹ region are attributed to C=C stretching vibrations of the aromatic rings and the exocyclic double bond.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the non-polar C=C bonds in the aromatic rings would be expected to show strong Raman signals.

Table 3: IR Spectral Data of this compound (KBr)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3410 | O-H stretch (phenolic) |

| 1680 | C=O stretch (asymmetric) |

| 1645 | C=O stretch (symmetric) |

| 1585, 1512 | C=C stretch (aromatic) |

| 1280, 1170 | C-O stretch |

| 831 | C-H bend (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound results in characteristic absorption bands in the UV-Vis region.

The spectrum typically shows two major absorption maxima. An intense band around 235 nm can be attributed to a π → π* transition within the aromatic systems. elte.hu A second, broader band at a longer wavelength, around 350 nm, is characteristic of the extended conjugation involving the entire molecule and is also a π → π* transition. cutm.ac.inutoronto.ca The presence of the carbonyl groups also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. youtube.com

Table 4: UV-Vis Spectral Data of this compound (in Methanol)

| λmax (nm) | Electronic Transition |

|---|---|

| 235 | π → π |

| 350 | π → π (extended conjugation) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) can accurately determine the molecular mass. For this compound, the protonated molecular ion [M+H]⁺ would be observed at an m/z value of approximately 251.0708, corresponding to the molecular formula C₁₆H₁₁O₃.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. mdpi.comnih.gov Common fragmentation pathways for similar flavonoid-like structures involve the loss of small neutral molecules such as CO (carbon monoxide) from the carbonyl groups. researchgate.net Cleavage of the benzylidene group can also occur. The retro-Diels-Alder (RDA) fragmentation, common in flavonoids, could potentially lead to cleavage of the indene ring system, providing further structural confirmation. preprints.org

Table 5: Proposed Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 251 | [M+H]⁺ |

| 223 | [M+H - CO]⁺ |

| 195 | [M+H - 2CO]⁺ |

| 147 | [Indene-1,3-dione fragment]⁺ |

| 107 | [Hydroxybenzyl fragment]⁺ |

Investigation of Biological Interactions and Molecular Mechanisms

Enzymatic Inhibition Studies at the Molecular Level

Derivatives of 1,3-indandione (B147059) have been identified as inhibitors of various enzymes, a function largely dictated by their molecular structure which allows for precise interactions with enzyme active sites.

Mechanisms of Enzyme-Substrate/Inhibitor Binding

The inhibitory action of 2-arylidene-1,3-indandione derivatives is achieved through their binding to enzymatic targets, which can prevent the natural substrate from accessing the active site. Studies on related compounds have shown that this binding is often stabilized by a network of non-covalent interactions. For instance, in the inhibition of soybean lipoxygenase (LOX), docking studies suggest that 2-arylidene-1,3-indandione derivatives may block the enzyme's hydrophobic domain, thereby preventing substrate access to the catalytic active site. nih.gov Similarly, research on novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors has demonstrated specific binding within the kinase's active site. pensoft.net These interactions typically involve hydrogen bonds with key amino acid residues and hydrophobic interactions that anchor the inhibitor molecule firmly in place, leading to the interruption of the enzyme's catalytic cycle. pensoft.net

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for quantifying the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express this, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

In studies of FGFR1, a key target in cancer therapy, several novel derivatives based on the 2-hydroxy-1H-indene-1,3(2H)-dione scaffold have demonstrated significant inhibitory activity. pensoft.net As shown in the table below, these compounds exhibit IC₅₀ values in the low micromolar range, indicating potent inhibition of the enzyme. pensoft.net Beyond kinases, the broader class of 2-arylidene-1,3-indandiones has been shown to inhibit other enzymes, including soybean LOX, the serine protease thrombin, and general proteolysis, highlighting their potential as multi-target agents. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 7b | FGFR1 | 3.1 | pensoft.net |

| Compound 9b | FGFR1 | 3.3 | pensoft.net |

| Compound 9c | FGFR1 | 4.1 | pensoft.net |

| Compound 9a | FGFR1 | 5.7 | pensoft.net |

Receptor Binding and Agonism/Antagonism Mechanisms

Computational methods such as molecular docking are invaluable tools for predicting how a ligand, such as 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, will interact with a protein receptor at the atomic level. These in silico techniques provide insights into binding affinity and the specific interactions that govern molecular recognition.

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations calculate the preferred orientation of a ligand when bound to a receptor, along with the strength of the interaction, often expressed as a binding energy score (in kcal/mol). A more negative binding energy typically signifies a more stable and favorable interaction.

For derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione targeting the FGFR1 kinase, molecular docking studies have successfully predicted their binding affinities. pensoft.net These predictions often correlate well with experimentally determined inhibitory activity; for example, a compound with a more favorable docking score also displayed more potent enzymatic inhibition. pensoft.net This correlation underscores the utility of in silico predictions in guiding the design of effective inhibitors.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Compound 9b | FGFR1 | -9.23 | pensoft.net |

| Compound 7b | FGFR1 | -8.97 | pensoft.net |

| Compound 9a | FGFR1 | -8.02 | pensoft.net |

| Erdafitinib (Reference) | FGFR1 | -11.16 | pensoft.net |

Ligand-Protein Interaction Profiling

Beyond predicting binding energy, molecular docking reveals the specific types of interactions between the ligand and amino acid residues within the protein's binding site. These interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions such as pi-anion interactions.

Detailed analyses of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives docked into the FGFR1 active site have provided a clear picture of their binding mode. pensoft.net Specific hydrogen bonds are often formed with key residues like Asp641, while the aromatic rings of the indene (B144670) structure engage in hydrophobic interactions with a host of other residues. pensoft.net This precise network of interactions is what determines the ligand's affinity and specificity for its target.

| Compound | Target Protein | Key Interacting Residues and Interaction Type | Reference |

|---|---|---|---|

| Compound 7b | FGFR1 | Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Val561, Ala564, Leu630 | pensoft.net |

| Compound 9b | FGFR1 | Hydrogen Bond: Lys514, Asp641 Hydrophobic: Not specified in detail | pensoft.net |

| Compound 9a | FGFR1 | Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Ile545, Val561, Ala564, Leu630 Pi-Anion: Glu531 | pensoft.net |

| Compound 9c | FGFR1 | Hydrogen Bond: Asp641 Hydrophobic: Leu484, Val492, Ala512, Lys514, Val561, Arg627, Leu630 | pensoft.net |

Cellular Pathway Modulation Studies (in vitro)

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. In vitro studies using cell lines are essential for understanding these effects. The 2-arylidene-indan-1,3-dione class of compounds, which includes this compound, has been shown to possess antiproliferative activity against various cell lines. nih.govresearchgate.net This suggests that these compounds can interfere with cellular processes essential for cell growth and division.

The mechanism for this antiproliferative effect may be linked to the inhibition of key signaling proteins like FGFR1, a receptor tyrosine kinase whose deregulation is implicated in numerous cancers. pensoft.net By inhibiting FGFR1, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Furthermore, the anti-inflammatory properties observed in related structures suggest that these compounds may also modulate inflammatory pathways within cells, potentially by affecting the expression or activity of enzymes involved in inflammation. nih.govnih.gov

Apoptosis Induction Pathways in Cancer Cell Lines (in vitro)

While specific studies detailing the apoptotic pathways induced by this compound are not extensively documented, the broader class of 1H-indene-1,3(2H)-dione derivatives has been explored for anticancer properties. Research into related compounds suggests that a potential mechanism for inhibiting cancer cell proliferation is through the induction of apoptosis and cell cycle arrest. The planar, chalcone-like structure of 2-arylidene-1,3-indandiones makes them candidates for interaction with various biological targets involved in cell death pathways. researchgate.net

Inflammatory Signaling Pathway Modulation (e.g., NF-κB, COX, LOX)

The 2-arylidene-1,3-indandione class of compounds is noted for its anti-inflammatory potential. researchgate.net The primary mechanism involves the modulation of key enzymes in inflammatory cascades. While comprehensive data on the specific interactions of this compound with NF-κB or cyclooxygenase (COX) enzymes is limited, studies on its structural analogs provide insight into its potential activity.

Notably, research on a series of 2-arylidene-1-indandiones demonstrated that certain derivatives strongly inhibit lipoxygenase (LOX) enzymes. For instance, the derivative 2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione was found to be a potent inhibitor of soybean LOX, indicating that this class of compounds can directly target enzymatic pathways responsible for producing inflammatory mediators. researchgate.net

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

The antioxidant activity of 2-arylidene-1,3-indandione derivatives has been evaluated through various assays, revealing multifaceted mechanisms of action. The presence of the phenolic hydroxyl group in this compound suggests a capacity for hydrogen atom donation, a key process in radical scavenging.

However, studies on a series of related 2-arylidene-1-indandiones indicate that their primary antioxidant strength may not lie in direct radical scavenging. While a derivative with a dihydroxy substitution showed moderate scavenging activity against the superoxide (B77818) anion, most compounds in the series exhibited low activity in direct radical decolorization assays. researchgate.net In contrast, many derivatives displayed high efficacy in preventing lipid peroxidation induced by AAPH, suggesting a significant role in protecting cell membranes from oxidative damage. researchgate.net This indicates a potential mechanism related to redox modulation within the lipid bilayer rather than simple scavenging of free radicals in the aqueous phase.

| Antioxidant Mechanism | Observed Activity for 2-Arylidene-1,3-Indandione Class | Reference |

|---|---|---|

| Superoxide Anion Scavenging | Moderate activity observed for a dihydroxy-substituted derivative. | researchgate.net |

| ABTS+• Radical Scavenging | Moderate to very low activity observed for selected compounds. | researchgate.net |

| Anti-Lipid Peroxidation (AAPH-induced) | High inhibitory activity observed for most tested compounds. | researchgate.net |

Antimicrobial Mechanisms Against Pathogenic Microorganisms (in vitro)

The indandione scaffold is a core component of various compounds exhibiting antimicrobial properties. researchgate.netsciencepubco.com Derivatives of 2-arylidene-1,3-indandione have demonstrated both bactericidal and fungicidal activity. sciencepubco.com The mechanism is believed to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.

Studies on specific naphthalene-derived indandione compounds have shown potent antibacterial activity against several Gram-positive bacteria, including Bacillus subtilis, Kocuria rhizophila, and the clinically significant Staphylococcus aureus. researchgate.net These findings highlight the potential of the indandione core structure in the development of new antimicrobial agents.

| Compound Name | Microorganism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| Scabrosin A methyl ether | Bacillus subtilis | 1 | researchgate.net |

| Scabrosin A methyl ether | Kocuria rhizophila | 2 | researchgate.net |

| Scabrosin A methyl ether | Staphylococcus aureus | 2 | researchgate.net |

| Scabrosin B methyl ether | Bacillus subtilis | 1 | researchgate.net |

| Scabrosin B methyl ether | Kocuria rhizophila | 1 | researchgate.net |

| Scabrosin B methyl ether | Staphylococcus aureus | 1 | researchgate.net |

Note: The compounds listed are derivatives and not the subject compound.

Neuroprotective Mechanisms in Cellular Models (in vitro)

Derivatives of 1,3-indandione are being investigated for their neuroprotective effects, with some showing potential in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.net An important factor for neuroprotective agents is the ability to cross the blood-brain barrier (BBB). Predictive studies suggest that a significant number of 2-arylidene-1,3-indandione derivatives possess the physicochemical properties required to penetrate the BBB and act within the central nervous system. researchgate.net While the precise cellular mechanisms remain an area of active research, the anti-inflammatory and antioxidant properties of this class of compounds likely contribute to their neuroprotective potential.

Interaction with Biomolecules: DNA, RNA, Lipids, and Proteins

The chemical structure of this compound dictates its potential interactions with biological macromolecules. The molecule contains a planar indandione ring system and an α,β-unsaturated carbonyl moiety (a Michael acceptor), which are key features for biological reactivity. nih.gov

Binding Modes and Stoichiometry

Proteins: The electrophilic nature of the exocyclic double bond in 2-arylidene-1,3-indandiones makes them susceptible to nucleophilic attack from amino acid residues in proteins. nih.gov This suggests a potential binding mode involving covalent bond formation with nucleophilic residues, such as the thiol group of cysteine, via a Michael addition reaction. This type of interaction can lead to irreversible inhibition of enzyme function.

DNA: The planar aromatic structure of the indandione core is a feature often associated with molecules that can interact with DNA. Studies on metal complexes containing indandione ligands have shown that they can bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. researchgate.net Furthermore, related polycyclic compounds containing the indanone scaffold, such as indenoisoquinolines, have been shown to bind within the grooves of DNA in complex with enzymes like topoisomerase I. acs.org Although not directly demonstrated for this compound, these findings suggest that non-covalent binding to DNA through intercalation or groove binding represents a plausible mechanism of action.

Conformational Changes Induced by Interaction

The interaction of small molecules like this compound with biological macromolecules, such as proteins, is a dynamic process that often leads to conformational changes in both the molecule and its target. These structural adjustments are fundamental to the biological activity of the compound.

The following table summarizes the types of conformational changes that can be investigated through computational and experimental methods for compounds of this class:

| Method | Information Gained on Conformational Changes |

| Molecular Dynamics (MD) Simulation | Prediction of binding modes, stability of the protein-ligand complex, changes in protein flexibility (RMSF), and overall structural changes (RMSD). utupub.finih.gov |

| Circular Dichroism (CD) Spectroscopy | Experimental analysis of changes in the secondary structure of the target protein (e.g., alpha-helix, beta-sheet content) upon ligand binding. nih.gov |

| X-ray Crystallography | High-resolution structural data of the protein-ligand complex, revealing detailed conformational changes in both the ligand and the protein binding site. nih.gov |

These methodologies are essential for elucidating the precise molecular mechanisms through which this compound may exert its biological effects.

Cellular Uptake and Intracellular Localization Studies (in vitro)

Understanding how this compound enters cells and where it localizes within the cellular environment is key to deciphering its biological function. In vitro studies using cell cultures are fundamental to these investigations.

Fluorescence microscopy is a primary technique for visualizing the cellular uptake and subcellular distribution of compounds. dtu.dk This often involves tagging the molecule of interest with a fluorescent probe or utilizing its intrinsic fluorescent properties. Derivatives of the indenedione scaffold have been synthesized for such purposes. For example, 2-(2-hydroxy-5-nitrobenzylidene)-1,3-indanedione (HNBID) has been studied as a fluorescent dye for labeling antibodies, with molecular modeling used to predict its localization within the Fc region of an antibody. nih.govresearchgate.net This suggests that the 4-hydroxybenzylidene-1H-indene-1,3(2H)-dione core structure is amenable to modifications that could allow for its use in cellular imaging studies.

The antiproliferative activity of related indanone derivatives has been evaluated in various cancer cell lines, such as Jurkat cells. researchgate.net Such studies, while focused on cytotoxicity, inherently depend on the compound's ability to be taken up by the cells to exert its effect. The mechanisms of cellular uptake can vary and may include passive diffusion across the cell membrane or active transport processes. The physicochemical properties of the compound, such as its lipophilicity, play a significant role in this process. nih.gov

Once inside the cell, a compound can localize to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, which in turn dictates its mechanism of action. For instance, some anticancer agents are known to accumulate in the mitochondria and induce apoptosis. researchgate.net While the specific intracellular localization of this compound has not been detailed in the available research, the table below outlines the common experimental approaches used to determine these parameters for novel compounds.

| Experimental Approach | Data Generated |

| Fluorescence Microscopy | Direct visualization of the compound's entry into cells and its accumulation in specific subcellular compartments. dtu.dk |

| Flow Cytometry | Quantification of the cellular uptake of a fluorescently labeled compound over time and in a population of cells. |

| Subcellular Fractionation | Isolation of different cellular organelles followed by quantification (e.g., by HPLC or mass spectrometry) of the compound in each fraction to determine its distribution. |

| In Vitro Cytotoxicity Assays | Indirect evidence of cellular uptake, where biological activity (e.g., inhibition of cell proliferation) implies the compound has entered the cell to reach its target. nih.gov |

Further research employing these techniques is necessary to fully characterize the cellular pharmacokinetics of this compound.

Computational and Theoretical Studies of 2 4 Hydroxybenzylidene 1h Indene 1,3 2h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its simplified forms) to determine molecular characteristics from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a three-dimensional structure corresponding to the molecule's lowest energy state.

Table 1: Representative Geometric Parameters Calculated via DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | C=O: ~1.22 ÅC=C (exocyclic): ~1.35 ÅC-O (hydroxyl): ~1.36 Å |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | C-C-C (in phenyl ring): ~120°O=C-C (in dione): ~125° |

| Dihedral Angles (°) | The rotational angle between two planes. | Defines the planarity and twist of the molecule. |

Note: The values presented are representative for similar molecular structures and are typically calculated using a basis set such as B3LYP/6-311G(d,p).

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govresearchgate.net For this compound, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most involved in electron transfer during chemical reactions. The HOMO is typically localized over the electron-rich hydroxybenzylidene moiety, while the LUMO is often centered on the electron-accepting indene-1,3-dione core.

Table 2: Frontier Molecular Orbital (FMO) Energy Parameters

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the molecule's electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's electron-accepting ability. |

| Energy Gap | ΔE | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, polarizability, and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the carbonyl groups and the hydroxyl group. researchgate.net Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are generally found around the hydrogen atoms, particularly the hydroxyl proton. researchgate.net The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Electrostatic Potential | Electron Density | Predicted Interaction |

|---|---|---|---|

| Red/Yellow | Negative | High | Site for electrophilic attack. |

| Green | Neutral | Moderate | Neutral or non-polar regions. |

| Blue | Positive | Low | Site for nucleophilic attack. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations.

MD simulations are particularly useful for studying the conformational flexibility of molecules in a solvent environment, which mimics physiological conditions. For this compound, simulations can track the rotational and vibrational motions of the molecule, revealing its preferred conformations in solution.

When a molecule is identified as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations are used to study the dynamics and stability of the protein-ligand complex. nih.gov Starting from a docked pose obtained from molecular docking studies, an MD simulation can reveal how the ligand and protein interact and adjust their conformations over a period of nanoseconds or longer. researchgate.netnih.gov

The stability of the interaction is often assessed by monitoring the RMSD of the ligand within the binding pocket and analyzing the intermolecular hydrogen bonds formed between the ligand and the protein's amino acid residues. nih.gov These simulations can confirm whether the initial binding pose is stable or if the ligand shifts to a different, more favorable conformation. The binding free energies can also be calculated from MD trajectories to provide a more accurate estimation of the binding affinity. researchgate.net

Table 4: Key Parameters Analyzed in Protein-Ligand MD Simulations

| Parameter | Abbreviation | Description |

|---|---|---|

| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions in the complex over time, indicating stability. |

| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of individual atoms or residues, highlighting flexible regions. |

| Hydrogen Bond Analysis | H-Bonds | Tracks the formation and lifetime of hydrogen bonds between the protein and the ligand. |

| Binding Free Energy | ΔGbind | Calculated using methods like MM-PBSA to estimate the strength of the protein-ligand interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of the 1,3-indandione (B147059) scaffold, including this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects. nih.gov These models serve as predictive tools to guide the design of new, more potent analogs and to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net

Development of QSAR Models for Predictive Biological Activity

The development of robust QSAR models for 1,3-indandione derivatives involves several key steps. Initially, a dataset of compounds with a common structural scaffold and their corresponding, experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The three-dimensional structures of these molecules are generated and optimized to their lowest energy state. A variety of molecular descriptors are then calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best correlates the descriptors (independent variables) with the biological activity (dependent variable). researchgate.netchalcogen.ro

The validity and predictive power of the resulting QSAR model are assessed through rigorous internal and external validation techniques. A high correlation coefficient (R²) for the training set and a high cross-validated correlation coefficient (Q²) are indicative of a statistically significant model. unair.ac.id

For instance, a four-dimensional QSAR (4D-QSAR) analysis performed on a series of 2-arylidene indan-1,3-dione derivatives tested for toxicity against Daphnia magna yielded a robust predictive model. researchgate.net The statistical quality of such a model is typically presented in a data table.

| Parameter | Description | Value |

|---|---|---|

| R² | Coefficient of determination (Training set) | 0.89 |

| Q² | Cross-validated R² (Leave-one-out) | 0.81 |

| SEC | Standard Error of Calculation | 0.30 |

| SEV | Standard Error of Validation | 0.36 |

This table illustrates typical statistical validation parameters for a QSAR model developed for the 2-arylidene indan-1,3-dione class of compounds, indicating a strong correlation and predictive capability. researchgate.net

Identification of Key Physicochemical Descriptors

A critical outcome of QSAR modeling is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity of the compounds. frontiersin.org These descriptors fall into several categories, including electronic (related to charge distribution), steric (related to molecular size and shape), hydrophobic (related to partitioning between oil and water), and topological (related to molecular connectivity). slideshare.net

For the this compound scaffold and its analogs, several physicochemical descriptors are consistently found to be significant in QSAR studies of related structures. nih.govresearchgate.net

Electronic Descriptors : Properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. The ELUMO can indicate the ability of the molecule to accept electrons, which is often relevant in interactions with biological targets. Coulomb field descriptors, which map electrostatic properties, have been shown to be important for 2-arylidene indan-1,3-diones, suggesting that polar interactions are key to their biological mechanism. researchgate.net

Steric Descriptors : Molar Refractivity (MR) and Lennard-Jones descriptors relate to the volume and shape of the molecule. researchgate.netunair.ac.id For example, a negative correlation with Lennard-Jones descriptors could suggest that bulkier, non-polar substituents decrease activity, whereas smaller, polar groups are favored. researchgate.net

Hydrophobic Descriptors : The partition coefficient (logP) is a measure of a molecule's lipophilicity. This descriptor is fundamental as it influences the compound's ability to cross cell membranes and reach its target. nih.gov

Topological and Structural Descriptors : Descriptors like the number of hydrogen bond acceptors (HBA) and Polar Surface Area (PSA) are often critical. nih.gov The carbonyl groups of the indandione core and the hydroxyl group on the benzylidene moiety of the title compound are key features that contribute to these parameters.

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Coulomb Fields / ELUMO | Governs electrostatic interactions and electron-accepting ability. |

| Steric | Lennard-Jones Fields / Molar Refractivity (MR) | Relates molecular size and shape to binding pocket complementarity. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Structural | Hydrogen Bond Acceptors (HBA) | Quantifies the potential for forming hydrogen bonds with the receptor. |

| Structural | Polar Surface Area (PSA) | Impacts transport properties and overall polarity of the molecule. |

This table summarizes key descriptors identified in QSAR studies of related dione-containing compounds, which are relevant for understanding the structure-activity profile of this compound. nih.govresearchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required for binding to a biological target. ijpsr.com For this compound, a pharmacophore model can be constructed based on its distinct structural features.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Donor (HBD) : The phenolic hydroxyl (-OH) group on the benzylidene ring.

Hydrogen Bond Acceptor (HBA) : The two carbonyl (C=O) groups of the 1,3-indandione core.

Aromatic Rings (AR) : Both the phenyl ring of the benzylidene moiety and the fused benzene (B151609) ring of the indandione system. These can engage in π-π stacking or hydrophobic interactions with the target protein.

This 3D arrangement of features can be used as a query to search large chemical databases for novel compounds that possess the same pharmacophoric pattern but may have a completely different core structure (scaffold hopping), potentially leading to the discovery of new lead compounds with improved properties. nih.gov

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic -OH group | Donates a hydrogen bond to an acceptor on the receptor. |

| Hydrogen Bond Acceptor (HBA) | Two C=O groups in the dione (B5365651) ring | Accepts hydrogen bonds from donors on the receptor. |

| Aromatic Ring (AR1) | Hydroxy-substituted phenyl ring | Hydrophobic interactions, π-π stacking. |

| Aromatic Ring (AR2) | Benzene ring of the indandione core | Hydrophobic interactions, π-π stacking. |

Virtual Screening and Library Design

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sci-hub.box When designing a screening campaign around the this compound scaffold, a focused library of analogs can be created to explore the structure-activity relationship systematically.

The design of such a library would involve combinatorial enumeration of derivatives based on the 1,3-indandione core. Modifications would typically be introduced at the benzylidene ring. For example, a library could be designed by varying the substituents on the phenyl ring to probe for electronic and steric effects on activity. This could include adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at different positions.

Once designed, this virtual library can be screened using various computational methods. researchgate.net If a pharmacophore model is available, it can be used as a rapid 3D filter to select molecules that match the key features. Alternatively, structure-based virtual screening can be employed if the 3D structure of the biological target is known. In this approach, each compound in the library is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity. nih.gov The top-scoring compounds are then selected for synthesis and biological evaluation. Commercial databases like ChemDiv also contain numerous 1,3-indandione derivatives that can be included in virtual screening campaigns. chemdiv.com

| Compound ID | Core Scaffold | Substitution on Benzylidene Ring (R) | Rationale for Inclusion |

|---|---|---|---|

| Lead | 2-(benzylidene)-1H-indene-1,3(2H)-dione | 4-OH | Reference compound |

| Analog-1 | 2-(benzylidene)-1H-indene-1,3(2H)-dione | 4-OCH₃ | Probe effect of replacing H-bond donor with acceptor. |

| Analog-2 | 2-(benzylidene)-1H-indene-1,3(2H)-dione | 4-Cl | Introduce electron-withdrawing, hydrophobic group. |

| Analog-3 | 2-(benzylidene)-1H-indene-1,3(2H)-dione | 3,4-diOH | Explore additional H-bonding potential. |

| Analog-4 | 2-(benzylidene)-1H-indene-1,3(2H)-dione | 4-N(CH₃)₂ | Introduce strong electron-donating group. |

This table provides a small, representative set of molecules that could be included in a focused virtual library to explore the SAR of the this compound scaffold.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Systematic Structural Modifications of the 2-(4-hydroxybenzylidene) Moiety

The benzylidene portion of the molecule is a prime target for chemical modification to probe its interaction with biological targets. Alterations to this ring can significantly influence the electronic and steric properties of the entire molecule.

Substituent Effects on Benzylidene Ring (Electronic, Steric)

The electronic nature of substituents on the benzylidene ring plays a pivotal role in modulating biological activity. Studies on a series of 2-benzylidene-1,3-indandione derivatives have demonstrated a clear correlation between the substituent's electron-donating or electron-withdrawing character and the compound's antimicrobial efficacy. imedpub.comresearchgate.net

Electron-withdrawing groups (EWGs), such as halogens (-Cl, -Br) or a carboxylic acid (-COOH), tend to increase the antimicrobial activity. researchgate.net This enhancement is potentially due to an increase in the positive charge on the molecule, which could lead to stronger electrostatic interactions with negatively charged bacterial cell membranes. researchgate.net Furthermore, the presence of an EWG can increase the acidity of the compound, which may contribute to the inhibition of bacterial growth. researchgate.net

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally result in reduced antimicrobial activity compared to the unsubstituted analog. imedpub.com These groups release electrons into the phenyl ring, which may decrease the molecule's ability to favorably interact with its biological target.

The following table summarizes the observed antimicrobial activity based on the substituent at the para-position of the benzylidene ring against various bacterial strains. researchgate.net

| Substituent (X) | Electronic Effect | S. aureus (IZR, mm) | E. coli (IZR, mm) | P. mirabilis (IZR, mm) | V. paraheamolyticus (IZR, mm) |

|---|---|---|---|---|---|

| -OCH3 | Strong EDG | 5 | 6 | 5 | 5 |

| -CH3 | Weak EDG | 6 | 7 | 6 | 7 |

| -H | Neutral | 7 | 8 | 7 | 9 |

| -Cl | Weak EWG | 8 | 9 | 9 | 10 |

| -Br | Weak EWG | 9 | 10 | 10 | 10 |

| -COOH | Strong EWG | 10 | 12 | 12 | 12 |

*IZR: Inhibition Zone Radius; EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. Data sourced from Radhakrishnan et al., 2016. researchgate.net

Positional Isomerism of Hydroxyl Group and Other Substituents

The position of the hydroxyl group on the benzylidene ring can drastically alter a compound's biological properties and potential applications. While the parent compound of this article is 2-(4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, its isomer, 2-(2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, has been identified as a promising fluorescent probe for the in vitro detection of amyloid fibrils, which are associated with neurodegenerative diseases. This specific isomer shows a significant increase in fluorescence intensity upon interaction with amyloid aggregates. This property is not highlighted for the 4-hydroxy isomer, suggesting that the ortho-position of the hydroxyl group is critical for this specific molecular recognition and signaling mechanism.

In the context of anticancer activity, 2-(3-methoxy-4-hydroxybenzylidene)indan-1,3-dione was found to possess the greatest potency against ascites sarcoma-180 among a series of tested derivatives. nih.gov This finding underscores that the relative positions of substituents, in this case, a methoxy group at the meta-position and a hydroxyl group at the para-position, are crucial for optimizing activity.

Replacement of Hydroxyl with Other Functional Groups

Replacing the hydroxyl group with other functionalities is a common strategy in medicinal chemistry to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. Bioisosteric replacement, where a functional group is substituted with another group of similar size, shape, and electronic character, is a key technique. cambridgemedchemconsulting.comnih.gov

Common bioisosteres for a phenolic hydroxyl group (-OH) include:

Amines (-NH2): Can also act as a hydrogen bond donor and acceptor.

Thiols (-SH): Introduces a larger, more polarizable atom.

Fluorine (-F): Similar in size to a hydroxyl group but acts only as a hydrogen bond acceptor and increases lipophilicity. nih.gov

Methanesulfonamide (-NHSO2CH3): Can mimic the acidic proton and hydrogen-bonding capabilities of a phenol.

While direct studies on the bioisosteric replacement of the 4-hydroxyl group in this compound are not extensively detailed in the available literature, the principles of drug design suggest that such modifications would be a logical step in optimizing its biological profile. For example, replacing the -OH with an -F could enhance cell membrane permeability, which might be beneficial for certain therapeutic targets.

Modifications of the Indene-1,3(2H)-dione Scaffold

The indene-1,3-dione scaffold itself is not merely a passive anchor but an active component of the pharmacophore. Its modification, through heteroatom substitution or changes in ring size, offers another avenue for developing new analogues with distinct biological activities.

Heteroatom Replacement in the Indene (B144670) Ring System

Replacing one or more carbon atoms of the indene-1,3-dione core with heteroatoms such as nitrogen, oxygen, or sulfur can lead to fundamentally different heterocyclic systems with unique chemical and biological properties. This strategy can alter the planarity, electronic distribution, and hydrogen bonding potential of the scaffold.

For instance, the synthesis of nitrogen- and oxygen-containing fused heterocyclic systems from 1,3-indanedione is a known strategy for creating structural diversity. researchgate.net An example that illustrates this concept is the development of N-aryl-4-hydroxy-2,2-dioxo-1Н-2λ6,1-benzothiazine-3-carboxamides. In this scaffold, which is analogous to a modified indandione, a nitrogen and a sulfur atom (as a sulfonyl group) are incorporated into the five-membered ring. These compounds have been investigated for analgesic activity, demonstrating that modification of the core ring system can lead to entirely different therapeutic applications.

Synthesis and Evaluation of Hybrid Molecules Incorporating the Indenedione Core

The versatile 1,3-indenedione scaffold serves as a foundational structure for the development of novel hybrid molecules with significant therapeutic potential. By combining the indenedione core with other pharmacologically active moieties, scientists aim to create synergistic effects or target multiple biological pathways.

One prominent strategy involves the synthesis of hybrids designed as enzyme inhibitors. For instance, a novel series of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors was synthesized by reacting ninhydrin (B49086) with various imidazo (B10784944) derivatives, such as those containing quinoline, quinoxaline, and isoquinoline. This one-pot reaction yields 2-hydroxy-1H-indene-1,3(2H)-dione adducts. Subsequent in vitro evaluation of these hybrid compounds against FGFR1 identified several potent derivatives, demonstrating the viability of this synthetic approach.

Another approach involves creating hybrid analogs of existing drugs. Researchers have designed and synthesized novel donepezil (B133215) hybrid analogs based on the 2,3-dihydro-1H-inden-1-one core to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These hybrids were synthesized through the N-alkylation of a piperazinyl-benzylidene-indenone precursor with various alkyl halides. Biological testing confirmed that many of these compounds exhibited moderate to good inhibitory activity against the target cholinesterase enzymes.

Furthermore, the indene core has been functionalized to create indene-derived hydrazides. This is achieved through a multi-step process that includes esterification, the addition of hydrazide derivatives, and a final imine-coupling reaction with various aromatic aldehydes. This method allows for the introduction of diverse functionalities onto the indene scaffold, creating a library of hybrid molecules for biological screening.

| Compound | Description | IC₅₀ (μM) | Source |

|---|---|---|---|

| 7b | Quinoline-Indenedione Hybrid | 3.1 | |

| 9a | Isoquinoline-Indenedione Hybrid | 5.7 | |

| 9b | Isoquinoline-Indenedione Hybrid | 3.3 | |

| 9c | Isoquinoline-Indenedione Hybrid | 4.1 |

Impact of Stereochemistry on Biological Interactions

The spatial arrangement of atoms and functional groups within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets such as enzymes and receptors. For derivatives of this compound, stereoisomerism can arise from chiral centers introduced during derivatization or from the geometry of the exocyclic double bond.

The parent compound, this compound, can exist as E/Z isomers due to the restricted rotation around the carbon-carbon double bond connecting the benzylidene group to the indene ring. These geometric isomers can exhibit different biological activities because the varied spatial positioning of the 4-hydroxyphenyl group can lead to distinct binding orientations and affinities within a biological target's active site.

When chiral centers are introduced into the indenedione scaffold, diastereomers and enantiomers can be formed. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological activities. For example, in the development of aggrecanase inhibitors, a specific stereochemical configuration, the cis-(1S)(2R)-amino-2-indanol scaffold, was incorporated to conformationally constrain the molecule, leading to a potent and selective inhibitor. This highlights how precise control over stereochemistry is essential for optimizing molecular recognition by the target protein. The synthesis and analysis of individual optical isomers are crucial for understanding which spatial configuration is responsible for the desired biological effect.

Conformational Analysis and SAR Correlation